The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones often involves a multi-step process. One common approach utilizes a Mannich cyclocondensation reaction between a piperidin-4-one derivative, formaldehyde, and a primary amine. This reaction leads to the formation of a bispidinone intermediate. Subsequent Wolff-Kishner reduction of the bispidinone yields the desired 3,7-diazabicyclo[3.3.1]nonan-9-one. []
Another synthetic route involves reacting a 1,3-diketone with a primary amine and formaldehyde. This method typically requires acidic conditions and can result in the formation of various byproducts. []
X-ray crystallography and NMR spectroscopy studies have revealed that 3,7-diazabicyclo[3.3.1]nonan-9-ones generally adopt a twin-chair conformation, where both six-membered rings within the bicyclic system exist in chair conformations. The substituents on the nitrogen atoms at positions 3 and 7 can influence the overall molecular geometry and interactions with biological targets. [, ]
The mechanism of action for the biological activity of 3,7-diazabicyclo[3.3.1]nonan-9-ones as opioid receptor ligands is believed to involve interactions with specific amino acid residues within the binding pocket of the receptor. These interactions can include hydrogen bonding, ionic interactions, and hydrophobic interactions. The specific binding mode and affinity for different opioid receptor subtypes can vary depending on the substituents present on the 3,7-diazabicyclo[3.3.1]nonan-9-one scaffold. [, ]
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5